2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, nitrophenyl groups, and a thieno[3,4-c]pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through a Gewald reaction, where a ketone, sulfur, and a nitrile compound react to form the thieno ring.
Coupling Reactions: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with a benzamide derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are used.
Major Products
Reduction: Amines are formed from the reduction of nitro groups.
Substitution: Halogenated derivatives are formed from electrophilic substitution reactions.
Scientific Research Applications
2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aromatic rings can interact with proteins and enzymes through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenol: Shares the nitro and methyl groups but lacks the complex thieno[3,4-c]pyrazole ring.
4-Methyl-3-nitrophenol: Similar structure but different positioning of the nitro group.
N-(4-nitrophenyl)-benzamide: Lacks the thieno[3,4-c]pyrazole ring but shares the benzamide and nitrophenyl groups.
Uniqueness
The uniqueness of 2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C19H15N5O7S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H15N5O7S/c1-11-14(3-2-4-17(11)24(28)29)19(25)20-18-15-9-32(30,31)10-16(15)21-22(18)12-5-7-13(8-6-12)23(26)27/h2-8H,9-10H2,1H3,(H,20,25) |
InChI Key |
HOOPSWOOEFWLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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